Cas no 1322282-41-6 ((2Z)-3-phenyl-1-2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-ylprop-2-en-1-one)

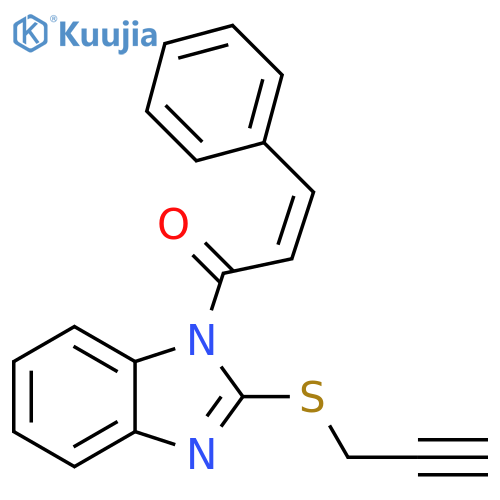

1322282-41-6 structure

商品名:(2Z)-3-phenyl-1-2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-ylprop-2-en-1-one

(2Z)-3-phenyl-1-2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-ylprop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- (2Z)-3-phenyl-1-2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-ylprop-2-en-1-one

- 2-Propen-1-one, 3-phenyl-1-[2-(2-propyn-1-ylthio)-1H-benzimidazol-1-yl]-, (2Z)-

- (Z)-3-phenyl-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one

- (2Z)-3-phenyl-1-(2-prop-2-ynylthiobenzimidazolyl)prop-2-en-1-one

- (Z)-3-phenyl-1-(2-prop-2-ynylsulfanylbenzimidazol-1-yl)prop-2-en-1-one

- AKOS000811478

- F0238-0035

- 1322282-41-6

- (2Z)-3-phenyl-1-[2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-yl]prop-2-en-1-one

-

- インチ: 1S/C19H14N2OS/c1-2-14-23-19-20-16-10-6-7-11-17(16)21(19)18(22)13-12-15-8-4-3-5-9-15/h1,3-13H,14H2/b13-12-

- InChIKey: AWYLKVSTRWMRAJ-SEYXRHQNSA-N

- ほほえんだ: C(N1C(SCC#C)=NC2=CC=CC=C21)(=O)/C=C\C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 318.08268425g/mol

- どういたいしつりょう: 318.08268425g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 489

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 60.2Ų

じっけんとくせい

- 密度みつど: 1.13±0.1 g/cm3(Predicted)

- ふってん: 522.3±53.0 °C(Predicted)

- 酸性度係数(pKa): 1.42±0.10(Predicted)

(2Z)-3-phenyl-1-2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-ylprop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0238-0035-2mg |

(2Z)-3-phenyl-1-[2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-yl]prop-2-en-1-one |

1322282-41-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0238-0035-4mg |

(2Z)-3-phenyl-1-[2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-yl]prop-2-en-1-one |

1322282-41-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0238-0035-3mg |

(2Z)-3-phenyl-1-[2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-yl]prop-2-en-1-one |

1322282-41-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0238-0035-5μmol |

(2Z)-3-phenyl-1-[2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-yl]prop-2-en-1-one |

1322282-41-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0238-0035-1mg |

(2Z)-3-phenyl-1-[2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-yl]prop-2-en-1-one |

1322282-41-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| A2B Chem LLC | BA68099-1mg |

(2Z)-3-phenyl-1-[2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-yl]prop-2-en-1-one |

1322282-41-6 | 1mg |

$245.00 | 2024-04-20 | ||

| Life Chemicals | F0238-0035-5mg |

(2Z)-3-phenyl-1-[2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-yl]prop-2-en-1-one |

1322282-41-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0238-0035-2μmol |

(2Z)-3-phenyl-1-[2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-yl]prop-2-en-1-one |

1322282-41-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| A2B Chem LLC | BA68099-5mg |

(2Z)-3-phenyl-1-[2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-yl]prop-2-en-1-one |

1322282-41-6 | 5mg |

$272.00 | 2024-04-20 |

(2Z)-3-phenyl-1-2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-ylprop-2-en-1-one 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

1322282-41-6 ((2Z)-3-phenyl-1-2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-ylprop-2-en-1-one) 関連製品

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量